4-Carbamoyl-1,1'-(oxydimethylene)dipyridinium dichloride
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Overview
Description
Preparation Methods
The synthesis of 4-Carbamoyl-1,1’-(oxydimethylene)dipyridinium dichloride involves several steps. One common method involves the reaction of 4-aminocarbonylpyridine with formaldehyde and hydrochloric acid to form the intermediate compound, which is then reacted with 2-hydroxyiminomethylpyridine to yield the final product . The reaction conditions typically involve controlled temperatures and specific pH levels to ensure the desired product is obtained .
Chemical Reactions Analysis
4-Carbamoyl-1,1’-(oxydimethylene)dipyridinium dichloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-Carbamoyl-1,1’-(oxydimethylene)dipyridinium dichloride has a wide range of scientific research applications. In chemistry, it is used as a reagent for studying cholinesterase activity and inhibition . In biology, it is used to investigate the effects of organophosphate poisoning and the mechanisms of cholinesterase reactivation . In medicine, it is used as an antidote for treating organophosphate poisoning, which is a common issue in cases of pesticide exposure . Additionally, it has applications in the industry for the development of new cholinesterase inhibitors and reactivators .
Mechanism of Action
The mechanism of action of 4-Carbamoyl-1,1’-(oxydimethylene)dipyridinium dichloride involves its ability to reactivate cholinesterase enzymes that have been inhibited by organophosphates . The compound binds to the inhibited enzyme and removes the organophosphate group, restoring the enzyme’s activity . This process involves specific molecular targets and pathways, including the active site of the cholinesterase enzyme and the formation of a transient intermediate complex .
Comparison with Similar Compounds
4-Carbamoyl-1,1’-(oxydimethylene)dipyridinium dichloride is unique compared to other cholinesterase reactivators due to its specific structure and reactivity . Similar compounds include obidoxime chloride and pralidoxime chloride, which also function as cholinesterase reactivators . 4-Carbamoyl-1,1’-(oxydimethylene)dipyridinium dichloride has been shown to have higher efficacy in certain cases of organophosphate poisoning .
Properties
CAS No. |
82381-66-6 |
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Molecular Formula |
C13H15Cl2N3O2 |
Molecular Weight |
316.18 g/mol |
IUPAC Name |
1-(pyridin-1-ium-1-ylmethoxymethyl)pyridin-1-ium-4-carboxamide;dichloride |
InChI |
InChI=1S/C13H14N3O2.2ClH/c14-13(17)12-4-8-16(9-5-12)11-18-10-15-6-2-1-3-7-15;;/h1-9H,10-11H2,(H-,14,17);2*1H/q+1;;/p-1 |
InChI Key |
GOHUOPUSURTLFE-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=[N+](C=C1)COC[N+]2=CC=C(C=C2)C(=O)N.[Cl-].[Cl-] |
Origin of Product |
United States |
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